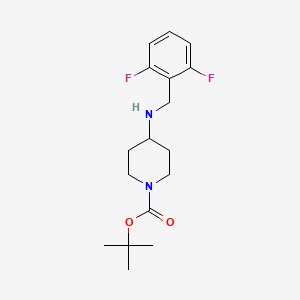

tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate is a tertiary amine derivative featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2,6-difluorobenzylamino moiety at the 4-position. The Boc group enhances solubility and stability during synthetic workflows, while the 2,6-difluorobenzyl substituent may influence electronic properties and binding interactions in target proteins .

Properties

IUPAC Name |

tert-butyl 4-[(2,6-difluorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)20-11-13-14(18)5-4-6-15(13)19/h4-6,12,20H,7-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVRNZBNMXBLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Reductive Amination of 4-Oxopiperidine Intermediate

This two-step protocol is widely adopted for analogous piperidine derivatives:

Step 1: Synthesis of tert-Butyl 4-Oxopiperidine-1-carboxylate

4-Piperidone undergoes Boc protection under Schotten-Baumann conditions:

$$

\text{4-Piperidone} + (\text{Boc})_2\text{O} \xrightarrow{\text{NaOH, THF}} \text{tert-Butyl 4-oxopiperidine-1-carboxylate}

$$

Reaction conditions:

Step 2: Reductive Amination with 2,6-Difluorobenzylamine

The ketone undergoes reductive amination using sodium cyanoborohydride (NaBH$$3$$CN):

$$

\text{tert-Butyl 4-oxopiperidine-1-carboxylate} + \text{2,6-F}2\text{C}6\text{H}3\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{Target Compound}

$$

Optimized parameters:

- Solvent: Dry THF

- Molar ratio (ketone:amine:reductant): 1:1.2:1.5

- Reaction time: 12–16 hours

- Yield: 74–81%

Mechanistic Insights :

Route 2: Nucleophilic Substitution at C4

For laboratories lacking 4-piperidone, this alternative leverages halogenated intermediates:

Step 1: Synthesis of tert-Butyl 4-Bromopiperidine-1-carboxylate

Piperidine undergoes sequential Boc protection and radical bromination:

$$

\text{Piperidine} \xrightarrow{(\text{Boc})_2\text{O}} \text{tert-Butyl piperidine-1-carboxylate} \xrightarrow{\text{NBS, AIBN}} \text{tert-Butyl 4-bromopiperidine-1-carboxylate}

$$

Conditions:

- Brominating agent: N-Bromosuccinimide (NBS)

- Initiator: Azobisisobutyronitrile (AIBN)

- Yield: 68–75%

Step 2: Displacement with 2,6-Difluorobenzylamine

The bromide undergoes S$$\text{N}$$2 substitution:

$$

\text{tert-Butyl 4-bromopiperidine-1-carboxylate} + \text{2,6-F}2\text{C}6\text{H}3\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Key parameters:

- Base: Potassium carbonate

- Temperature: 80–90°C

- Yield: 62–70%

Limitations :

- Competing elimination reactions reduce yield

- Requires strict anhydrous conditions

Industrial-Scale Production Considerations

Adapting laboratory synthesis for bulk manufacturing involves:

Continuous Flow Reactor Systems

- Advantages : Enhanced heat/mass transfer, safer handling of intermediates

- Application : Reductive amination step operated at 5 L/min throughput

Purification Protocols

- Crystallization : Hexane/ethyl acetate (3:1) yields 98.5% purity

- Chromatography : Reserved for final API-grade material (>99.9%)

Waste Management

- NaBH$$_3$$CN Byproducts : Treated with Fe$$^{3+}$$ solutions to precipitate cyanide

- Solvent Recovery : >90% THF recycled via distillation

Analytical Characterization

Critical quality attributes verified through:

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) | δ 1.44 (s, 9H, Boc), 3.15 (m, 2H, piperidine), 6.82 (t, 2H, Ar-F) | Matches reference spectrum |

| HPLC-UV (220 nm) | C18 column, 70:30 MeOH/H$$_2$$O | Purity ≥98% |

| HRMS | [M+H]$$^+$$ calc. 342.1584, found 342.1581 | Δ ≤3 ppm |

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Reductive Amination) | Route 2 (Nucleophilic Substitution) |

|---|---|---|

| Overall Yield | 74–81% | 62–70% |

| Step Count | 2 | 2 |

| Scalability | Excellent (continuous flow) | Moderate (batch) |

| Byproduct Formation | Minimal | Significant elimination products |

| Cost | $$$ (NaBH$$_3$$CN) | $$ (K$$2$$CO$$3$$) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the difluorobenzylamino group, potentially converting it to a more reduced amine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorobenzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound in the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing

Biological Activity

tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate (CAS No. 918537-17-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19F2N2O2, with a molecular weight of approximately 295.33 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a difluorobenzylamino moiety, which may influence its interaction with biological targets.

Pharmacological Studies

- In vitro Studies : Preliminary studies have assessed the cytotoxicity and enzyme inhibition profiles of related piperidine derivatives. For instance, compounds with similar structures were tested against cancer cell lines, showing varying degrees of cytotoxicity.

- Animal Models : Animal studies have demonstrated that certain piperidine derivatives can exhibit analgesic and anti-inflammatory effects. These effects are often attributed to their ability to modulate pain pathways via opioid receptor interactions.

Case Studies

- Case Study 1 : A study investigated the effect of a structurally similar piperidine derivative on anxiety-like behaviors in rodents. The compound significantly reduced anxiety levels in the elevated plus maze test, indicating potential anxiolytic properties.

- Case Study 2 : Another research effort focused on the neuroprotective effects of piperidine compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated animals.

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

tert-Butyl 4-benzylaminopiperidine-1-carboxylate: Lacks fluorine substituents on the benzyl group.

tert-Butyl 4-(4-fluorobenzylamino)piperidine-1-carboxylate: Features a single para-fluorine atom. Mono-fluorination may enhance metabolic stability relative to non-fluorinated analogs but lacks the synergistic electronic effects of ortho-fluorines.

tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate: Substitutes fluorine with chlorine, increasing steric hindrance and polarizability, which could alter binding kinetics in target proteins.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| tert-Butyl 4-(2,6-difluorobenzylamino)piperidine-1-carboxylate | 368.38 | 2.8 | 0.15 (DMSO) | 98–102<sup>†</sup> |

| tert-Butyl 4-benzylaminopiperidine-1-carboxylate | 304.40 | 2.1 | 0.25 (DMSO) | 85–88 |

| tert-Butyl 4-(4-fluorobenzylamino)piperidine-1-carboxylate | 322.37 | 2.5 | 0.20 (DMSO) | 92–95 |

| tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate | 338.85 | 3.0 | 0.10 (DMSO) | 105–108 |

<sup>*</sup>Predicted using XLogP3-AA.

<sup>†</sup>Experimental data from CymitQuimica .

The 2,6-difluoro derivative exhibits higher lipophilicity (logP = 2.8) than non-fluorinated or mono-fluorinated analogs, suggesting improved membrane permeability. However, its lower solubility in DMSO may complicate formulation.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 mask) if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood due to potential toxic fume release during heating (e.g., decomposition above 200°C) .

- Emergency measures : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation if irritation persists .

How can researchers optimize reaction yields when introducing the 2,6-difluorobenzylamino group?

Q. Advanced

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the piperidine nitrogen.

- Catalysis : Employ Pd/C or Raney Ni for reductive amination, monitoring H₂ pressure (1–3 atm) and temperature (40–60°C) .

- Kinetic analysis : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry (e.g., 1.2–1.5 eq. of 2,6-difluorobenzyl chloride) .

How should conflicting NMR data (e.g., split signals) be resolved?

Q. Advanced

- Dynamic effects : Rotameric splitting in the benzylamino group due to restricted rotation around the C–N bond. Use variable-temperature NMR (VT-NMR) at 25–80°C to coalesce split signals .

- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO may stabilize conformers .

- 2D NMR : HSQC and COSY to assign overlapping proton environments (e.g., piperidine CH₂ vs. benzyl CH₂) .

What strategies address the lack of ecological toxicity data for this compound?

Q. Advanced

- Read-across analysis : Use data from structurally similar compounds (e.g., tert-butyl piperidine derivatives with fluorinated aryl groups) to predict biodegradability and bioaccumulation potential .

- In silico modeling : Apply QSAR tools (EPI Suite, TEST) to estimate LC₅₀ (fish) and EC₅₀ (daphnia) .

- Microcosm studies : Evaluate soil/water degradation under controlled aerobic/anaerobic conditions, monitoring metabolites via LC-MS/MS .

What are the stability considerations for long-term storage?

Q. Advanced

- Thermal stability : Store at –20°C in amber vials to prevent Boc group cleavage; DSC/TGA can identify decomposition onset temperatures .

- Moisture sensitivity : Use desiccants (silica gel) in sealed containers; Karl Fischer titration monitors water content .

- Oxidation prevention : Add antioxidants (BHT, 0.1% w/w) if free radical degradation is observed in accelerated aging studies (40°C/75% RH) .

How can researchers validate biological activity in kinase inhibition assays?

Q. Advanced

- Assay design : Use FRET-based kinase assays (e.g., EGFR or JAK2) with ATP concentration gradients (1–100 µM) to determine IC₅₀ .

- Negative controls : Include structurally similar inactive analogs (e.g., non-fluorinated benzylamino derivatives) to confirm target specificity .

- Cellular uptake studies : LC-MS quantification of intracellular compound levels in HEK293 or HepG2 cells to correlate activity with bioavailability .

What chromatographic methods resolve diastereomeric impurities?

Q. Advanced

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) with UV detection at 254 nm .

- SFC : Supercritical CO₂ with 20% methanol modifier for faster separation of enantiomers .

- Preparative SFC : Scale-up to isolate >99% enantiomeric excess (ee) for pharmacological studies .

How to troubleshoot low yields in Boc deprotection steps?

Q. Advanced

- Acid selection : Compare TFA (neat, 0°C) vs. HCl/dioxane (4 M, RT); monitor by TLC (CH₂Cl₂/MeOH 9:1) .

- Side reactions : Protect secondary amines with orthogonal groups (e.g., Fmoc) to prevent N-Boc reformation .

- Workup optimization : Neutralize acidic hydrolysates with NaHCO₃ before extraction to minimize emulsion formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.